molecular formula C16H10Cl2N2O3S2 B2935213 2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide CAS No. 864937-46-2

2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2935213
CAS No.: 864937-46-2
M. Wt: 413.29
InChI Key: MZZDJKSEWDDKMO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a high-purity synthetic compound designed for advanced pharmacological and chemical research. Its structure integrates three distinct heterocyclic systems—a dichlorothiophene, a central 1,3-thiazole, and a 2,3-dihydro-1,4-benzodioxin—making it a sophisticated candidate for exploring novel biological pathways. The primary research value of this compound lies in its potential as a histone deacetylase (HDAC) inhibitor, as inferred from patents covering closely related thiophene and thiazole-substituted derivatives . HDAC inhibition is a validated mechanism for epigenetic modulation, inducing cell cycle arrest, differentiation, and apoptosis in proliferative cells, thus positioning this chemical as a vital tool for oncology and epigenetics research . Beyond oncology, the structural motifs present in this molecule are associated with diverse bioactivities. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, often found in compounds targeting various kinases and signaling pathways . Furthermore, the 2,3-dihydro-1,4-benzodioxin group is a common feature in pharmacologically active molecules, contributing to favorable pharmacokinetic properties and receptor binding. As such, this compound serves as a versatile intermediate for synthesizing novel chemical libraries and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. It is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3S2/c17-13-6-9(14(18)25-13)15(21)20-16-19-10(7-24-16)8-1-2-11-12(5-8)23-4-3-22-11/h1-2,5-7H,3-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZDJKSEWDDKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiophene vs. Thiadiazole/Triazole Derivatives

  • Target Compound: Contains a thiophene-carboxamide-thiazole backbone.
  • 1,2,4-Triazole-3-Thiones (Compounds 7–9 in ) : Feature a triazole core with sulfonylbenzene and difluorophenyl groups. These exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) .
  • 1,3,4-Thiadiazole Derivatives () : Include trichloroethylcarboxamide moieties. Their synthesis involves cyclization with iodine/triethylamine, releasing sulfur atoms .

Substituent Effects

  • Electron-Withdrawing Groups : The target compound’s dichloro-thiophene contrasts with difluorophenyl groups in ’s triazoles. Chlorine’s higher electronegativity may increase lipophilicity and metabolic stability compared to fluorine .
  • Benzodioxin vs. Sulfonylbenzene : The benzodioxin group in the target compound provides a planar, oxygen-rich aromatic system, differing from sulfonylbenzene in ’s triazoles. This could influence π-π stacking and solubility .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • Target Compound : Expected νC=O (carboxamide) ~1660–1680 cm⁻¹ and νC-Cl ~550–600 cm⁻¹.
    • Triazole-3-Thiones () : Absence of νC=O (1663–1682 cm⁻¹ in precursors) confirms cyclization to triazoles. νNH observed at 3278–3414 cm⁻¹ .
  • NMR Trends :
    • Benzodioxin protons in the target compound would resonate downfield (δ 6.5–7.5 ppm) due to aromaticity.
    • ’s thiadiazoles show distinct ¹³C signals for trichloroethyl groups (δ 90–100 ppm) .

Biological Activity

2,5-Dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

The compound has the following molecular formula: C14H11Cl2N O3S. Its structure features a thiophene ring linked to a thiazole moiety and a benzodioxin unit, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various Gram-positive bacteria and fungi. For instance:

CompoundTarget OrganismActivity
3hMethicillin-resistant S. aureusExcellent
7Vancomycin-resistant E. faeciumFavourable
9fDrug-resistant Candida strainsBroad-spectrum

These findings suggest that derivatives of this compound could be further explored as potential antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of related thiazole compounds has been documented in various studies. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Notably:

  • Caco-2 cells showed heightened sensitivity to treatment with specific thiazole derivatives.
  • Compounds with modifications on the thiazole ring exhibited enhanced anticancer activity.

For example:

CompoundCell LineViability Reduction (%)
1Caco-239.8
3bCaco-231.9
17cCaco-227.2

These results underscore the importance of structural modifications in enhancing anticancer activity .

Case Studies

Several case studies have examined the biological activity of thiazole derivatives, including those structurally related to the compound :

  • Study on Antifungal Activity : A series of thiazole derivatives were tested against Candida auris and other resistant strains, revealing promising antifungal properties that surpassed traditional treatments like fluconazole .
  • Anticancer Screening : In a comparative study involving multiple thiazole compounds, significant anticancer effects were noted against both A549 and Caco-2 cell lines, emphasizing the role of specific substituents in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide?

  • Methodology :

  • Step 1 : Start with a thiophene-3-carboxylic acid derivative. React with 2,5-dichloro-substituted reagents (e.g., dichlorinating agents like PCl₅) to introduce chlorine substituents.
  • Step 2 : Couple the thiophene core with a 1,3-thiazol-2-amine intermediate. Use a benzodioxin-substituted thiazole precursor (e.g., 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine) via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Validation : Confirm regioselectivity using ¹H/¹³C NMR and LC-MS to verify chlorine positioning and amide bond formation .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the benzodioxin ring (δ 4.2–4.5 ppm for -OCH₂CH₂O-), thiazole protons (δ 7.5–8.0 ppm), and thiophene carboxamide (δ 12–13 ppm for NH) .
  • Mass Spectrometry : Use HRMS to confirm the molecular ion [M+H]⁺ and isotopic patterns for chlorine atoms (e.g., m/z ~454.9 for C₁₈H₁₂Cl₂N₂O₃S₂) .
  • X-ray Crystallography : Optional for resolving ambiguities in stereoelectronic effects at the thiazole-thiophene junction .

Q. What are the solubility and stability challenges in formulating this compound for biological assays?

  • Methodological Solutions :

  • Solubility : Test polar aprotic solvents (DMSO, DMF) and aqueous-organic mixtures (e.g., 10% DMSO in PBS). Monitor precipitation via dynamic light scattering (DLS) .
  • Stability : Perform accelerated degradation studies under varied pH (1–9), light, and temperature (4–40°C). Use HPLC to track decomposition products (e.g., hydrolysis of the carboxamide bond) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Experimental Design :

  • Variable Substituents : Synthesize analogs with modified benzodioxin (e.g., electron-withdrawing groups) or thiazole (e.g., methyl/fluoro substituents) moieties. Assess changes in target binding (e.g., enzyme inhibition assays) .
  • Control Experiments : Compare activity against unsubstituted thiophene-carboxamide derivatives to isolate the impact of dichloro and benzodioxin groups .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How should researchers resolve contradictions in spectroscopic data during synthesis?

  • Case Study : If unexpected ¹³C NMR signals arise (e.g., ~170 ppm for unintended carbonyl groups):

  • Hypothesis 1 : Check for side reactions (e.g., oxidation of thiazole sulfur).
  • Hypothesis 2 : Verify reagent purity (e.g., residual acetic acid in cyclization steps).
  • Resolution : Re-run reactions under inert atmosphere (N₂/Ar) and use scavengers (e.g., molecular sieves) to suppress side products .

Q. What methodologies are suitable for studying this compound’s environmental fate and ecotoxicology?

  • Environmental Chemistry Framework :

  • Degradation Pathways : Use LC-MS/MS to identify photolysis/hydrolysis products in simulated sunlight (Xe lamp) and aqueous buffers (pH 5–9) .
  • Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) via shake-flask assays. Compare to predictive models (EPI Suite) .
  • Toxicity Screening : Conduct Daphnia magna or algal growth inhibition tests at 0.1–10 mg/L concentrations, adhering to OECD guidelines .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize analogs with improved binding energy (<-9 kcal/mol) .
  • ADMET Prediction : Apply SwissADME to predict permeability (BBB score), cytochrome P450 interactions, and hERG channel liability .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzodioxin-thiazole linkage .

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